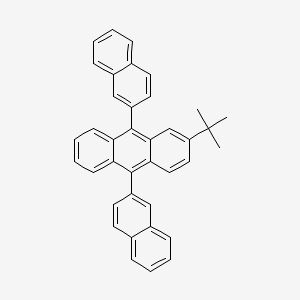

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene

Übersicht

Beschreibung

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is a chemical compound known for its application as a blue emitter in organic light-emitting devices (OLEDs). The compound’s structure includes a bulky tert-butyl group at the 2-position of anthracene, which prevents unfavorable packing of the emitting material with the hole-transporting material at the interface .

Vorbereitungsmethoden

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be synthesized through various synthetic routes. One common method involves the reaction of 2-tert-butylanthraquinone with naphthyl Grignard reagents, followed by reduction. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods often involve sublimation to achieve high purity levels .

Analyse Chemischer Reaktionen

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the compound to its corresponding dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Light-Emitting Diodes (OLEDs)

TBADN is primarily recognized for its role as a host material in OLEDs. Its properties contribute to high efficiency and stability in device performance:

- High Efficiency : TBADN has been shown to facilitate efficient energy transfer in OLEDs, leading to enhanced external quantum efficiency (EQE). Devices utilizing TBADN as a host material have demonstrated EQEs exceeding 20% under optimized conditions .

- Deep Blue Emission : TBADN is particularly effective for deep blue emission applications. It has been used successfully in devices requiring precise color rendering, achieving high luminance levels at low operating voltages .

- Thermal Stability : The thermal properties of TBADN allow for stable device operation over extended periods, which is crucial for commercial applications .

Photophysical Properties

The photophysical characteristics of TBADN are essential for its application in optoelectronic devices:

- Fluorescence Quantum Yield : TBADN exhibits high photoluminescence quantum yields (PLQYs), which are critical for efficient light emission in OLEDs. Studies have reported PLQYs around 89%, indicating effective light emission capabilities .

- Singlet-Triplet Splitting : The compound's large singlet-triplet splitting facilitates delayed fluorescence mechanisms, allowing devices to operate efficiently at voltages below the bandgap voltage .

Case Study 1: High-Efficiency OLEDs using TBADN

In a study focused on optimizing OLEDs with TBADN as the host material, researchers fabricated devices that achieved a maximum luminance of 1000 cd/m² at an operating voltage of only 3.4 V. The devices demonstrated minimal roll-off characteristics, indicating stable performance under varying operational conditions .

Case Study 2: Deep Blue Fluorescent Emitters

Another investigation synthesized deep blue emitters doped with TBADN and evaluated their performance in OLEDs. The results showed that the incorporation of TBADN significantly improved the external quantum efficiency and color purity of the emitted light, making it a viable candidate for next-generation display technologies .

Comparative Data Table

| Property | TBADN | Other Compounds (e.g., ADN) |

|---|---|---|

| External Quantum Efficiency | >20% | ~15% |

| Photoluminescence Quantum Yield | ~89% | ~80% |

| Operating Voltage | <3.5 V | >3.5 V |

| Thermal Stability | High | Moderate |

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene involves its ability to emit blue light when excited by an external energy source. The bulky tert-butyl group at the 2-position of anthracene prevents the unfavorable packing of the emitting material with the hole-transporting material at the interface, enhancing its emission properties . The compound’s molecular targets include the electron-transporting and hole-transporting layers in OLEDs, where it facilitates efficient charge recombination and light emission .

Vergleich Mit ähnlichen Verbindungen

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene can be compared with other similar compounds such as:

2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): Exhibits deep-blue emission with high fluorescence quantum yields.

2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Known for its high non-coplanar structure and deep-blue emission.

These compounds share similar structural features but differ in their emission properties and applications, highlighting the uniqueness of this compound in terms of its solubility and emission efficiency .

Biologische Aktivität

2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) is an anthracene derivative that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is notable for its applications in organic electronics and photonics, but its biological effects are increasingly being studied. This article reviews the current understanding of TBADN's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

TBADN features a tert-butyl group and two naphthyl substituents attached to the anthracene core. The structural formula can be represented as follows:

This configuration contributes to its electronic properties, making it a candidate for various applications beyond traditional organic materials.

The biological activity of TBADN is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The following mechanisms have been proposed:

- Reactive Oxygen Species (ROS) Generation : TBADN has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit certain kinases involved in cell signaling pathways, affecting processes such as cell proliferation and differentiation.

- Modulation of Gene Expression : TBADN can influence the expression of genes related to oxidative stress response and inflammation.

Biological Activities

Research has identified several biological activities associated with TBADN:

- Antioxidant Activity : At low concentrations, TBADN exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : Higher concentrations have demonstrated cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.

- Phototoxicity : Due to its fluorescent properties, TBADN can be activated by light, leading to phototoxic effects that may be harnessed for targeted therapies.

Table 1: Summary of Biological Studies on TBADN

Detailed Research Findings

- In Vitro Studies : A study conducted on human breast cancer cells revealed that TBADN induced apoptosis through ROS-mediated pathways at concentrations exceeding 10 µM. The study highlighted the compound's potential as a chemotherapeutic agent when combined with photodynamic therapy .

- In Vivo Studies : In a mouse model, TBADN was administered alongside light exposure, resulting in significant tumor size reduction compared to control groups. This suggests that TBADN may serve as an effective agent in phototherapy applications .

- Mechanistic Insights : Further investigations indicated that TBADN interacts with key signaling proteins, inhibiting their activity and leading to downstream effects on gene expression related to cell survival and proliferation .

Eigenschaften

IUPAC Name |

2-tert-butyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30/c1-38(2,3)31-20-21-34-35(24-31)37(30-19-17-26-11-5-7-13-28(26)23-30)33-15-9-8-14-32(33)36(34)29-18-16-25-10-4-6-12-27(25)22-29/h4-24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJPWYDYFEBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619612 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274905-73-6 | |

| Record name | 2-tert-Butyl-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Tert-butyl-9,10-di(naphth-2-yl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN) and what is it primarily used for?

A1: this compound (TBADN) is a polycyclic aromatic hydrocarbon commonly employed as a blue emitter and host material in organic light-emitting diodes (OLEDs). [, , , , , , ]

Q2: Why is TBADN considered a suitable material for OLEDs?

A2: TBADN possesses several properties that make it suitable for OLED applications:

- Blue Emission: It emits blue light, a crucial component for creating white light in WOLEDs. [, , , , ]

- High Luminescence: TBADN exhibits a high photoluminescence quantum yield, exceeding that of unsubstituted 9,10-di(naphth-2-yl)anthracene (ADN). []

- Ambipolar Charge Transport: It demonstrates bipolar carrier transport, meaning it can transport both holes and electrons efficiently. This property contributes to improved carrier balance and distribution within the emission layer, leading to enhanced device performance. [, , ]

- Film-Forming Properties: TBADN forms stable amorphous films with high glass transition temperatures (Tg), exceeding 130 °C. This thermal stability is essential for device longevity. [, ]

Q3: How does the addition of a tert-butyl group at the 2-position of the anthracene core affect TBADN's properties compared to ADN?

A3: The tert-butyl group in TBADN plays a crucial role in enhancing its solubility and morphology:

- Improved Solubility: The bulky tert-butyl group enhances solubility in organic solvents, making it suitable for solution-processing techniques like spin-coating. []

- Amorphous Film Formation: The tert-butyl group hinders crystallization, promoting the formation of amorphous films. This is crucial for achieving uniform film morphology and preventing light scattering that can decrease device efficiency. []

Q4: How does the performance of TBADN-based OLEDs compare to those using other host materials like tris(8-hydroxyquinoline) aluminum (Alq3)?

A4: While both TBADN and Alq3 are commonly used in OLEDs, TBADN exhibits some advantages:

- Stability: TBADN demonstrates better stability under electrical stress compared to Alq3. While current flow significantly impacts Alq3's photoluminescence yield, TBADN remains relatively unaffected due to its balanced charge transport properties. []

- Efficiency: Devices using TBADN as a host material have shown higher power efficiency compared to those using Alq3. []

- Lifetime: OLEDs incorporating TBADN as a host material exhibit longer operational lifetimes compared to their Alq3 counterparts. [, ]

Q5: Can the emission color of TBADN-based OLEDs be tuned?

A5: Yes, the emission color of TBADN-based OLEDs can be tuned by:

- Doping with Fluorescent Dyes: By doping TBADN with different fluorescent dyes, various colors can be achieved. For instance, doping with DSA-Ph results in blue emission, while the addition of DCJTB shifts the emission towards red. [, ]

- Microcavity Effects: By carefully controlling the thickness of the ITO layer in top-emitting OLEDs, the microcavity effect can be utilized to achieve desired color coordinates and narrow emission bandwidths. [, ]

- Mixed Host Systems: Combining TBADN with other host materials, such as mCP or BDAVBi, can lead to color tuning and enhanced device performance. [, ]

Q6: What are the limitations of TBADN in OLED applications?

A6: Despite its advantages, TBADN also has limitations:

- Deep Blue Emission Challenge: Achieving deep blue emission with high efficiency and long lifetime remains a challenge for TBADN-based devices. []

- Degradation: Although more stable than some alternatives, TBADN-based devices still experience degradation under electrical operation. Studies suggest that this degradation might be linked to the formation of intermolecular species that act as charge traps and non-radiative recombination centers. []

Q7: What are the future research directions for TBADN in OLEDs?

A7: Future research on TBADN for OLEDs is focused on:

- Improving Device Lifetime: This involves understanding and mitigating the degradation mechanisms, potentially through material modification or device architecture optimization. [, ]

- Achieving Deeper Blue Emission: Developing strategies to achieve deep blue emission with high efficiency and stability is crucial for display applications. [, ]

- Exploring New Device Architectures: Implementing innovative device structures, such as those utilizing mixed host systems, graded junctions, and dual electron-transport layers, can lead to enhanced performance and stability. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.